o-Anisic acid, 5-(aminomethyl)-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
WQPPJAFLNHFBQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 5 Aminomethyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. slideshare.netnih.govchemicalbook.com For 2-Methoxy-5-(aminomethyl)benzoic Acid (I), the primary strategic disconnections focus on the carbon-nitrogen (C-N) bond of the aminomethyl group and the carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds required to introduce functionality at the C5 position.
Two main retrosynthetic pathways can be envisioned:
Pathway A: Functional Group Interconversion (FGI) of a C5 substituent. This is a common and often reliable strategy. The aminomethyl group can be derived from the reduction of a nitrile or a nitro group, or through the reductive amination of an aldehyde. This leads to key precursors such as 5-cyano-2-methoxybenzoic acid (II), 5-nitro-2-methoxybenzoic acid (III), or 5-formyl-2-methoxybenzoic acid (IV). These precursors can, in turn, be derived from 2-methoxybenzoic acid (o-anisic acid) through electrophilic aromatic substitution reactions.
Pathway B: Direct C-H functionalization at the C5 position. This approach is more atom-economical and involves the direct introduction of the aminomethyl group or a precursor onto the 2-methoxybenzoic acid backbone. This can be achieved through various methods, including electrophilic substitution, palladium-catalyzed C-H activation, or radical-mediated reactions.
These strategic disconnections form the basis for the detailed synthetic methodologies discussed in the following sections.
Direct Functionalization Strategies on the 2-Methoxybenzoic Acid Core
Direct functionalization of the readily available 2-methoxybenzoic acid offers a convergent approach to the target molecule. The electronic properties of the methoxy (B1213986) and carboxylic acid groups play a crucial role in directing the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Approaches for Aminomethylation Precursors
The electron-donating methoxy group and the electron-withdrawing, meta-directing carboxyl group on the aromatic ring influence the position of electrophilic attack. The methoxy group strongly activates the ortho and para positions, while the carboxyl group deactivates the ring and directs incoming electrophiles to the meta position. In the case of 2-methoxybenzoic acid, the C5 position is para to the activating methoxy group, making it a favorable site for electrophilic substitution.
This two-step sequence involves the introduction of a formyl group at the C5 position, followed by its conversion to the aminomethyl group.
The formylation of 2-methoxybenzoic acid or its ester derivative can be achieved through several methods, including the Vilsmeier-Haack reaction or the Duff reaction. slideshare.net For instance, methyl 2-methoxybenzoate (B1232891) can be formylated using hexamethylenetetramine in trifluoroacetic acid or methanesulfonic acid to yield methyl 5-formyl-2-methoxybenzoate. slideshare.netresearchgate.netsynquestlabs.com Subsequent hydrolysis of the ester provides 5-formyl-2-methoxybenzoic acid (IV). slideshare.net
The resulting 5-formyl-2-methoxybenzoic acid (IV) can then undergo reductive amination to furnish the target compound (I). nih.gov This transformation can be accomplished using various reagents and conditions, such as sodium cyanoborohydride and an amine source, or through catalytic hydrogenation in the presence of ammonia. google.com
Table 1: Synthesis of 5-Formyl-2-methoxybenzoic Acid
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Methyl 2-methoxybenzoate | Hexamethylenetetramine, trifluoroacetic acid, reflux | Methyl 5-formyl-2-methoxybenzoate | ~84% | researchgate.net |
| Methyl 2-methoxybenzoate | Hexamethylenetetramine, methanesulfonic acid, 80-90°C | Methyl 5-formyl-2-methoxybenzoate | up to 94% | synquestlabs.com |
This strategy involves the initial halogenation of the 2-methoxybenzoic acid core at the C5 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the aminomethyl group.
Halogenation of 2-methoxybenzoic acid can be achieved using standard electrophilic halogenating agents. For example, bromination or chlorination would yield 5-bromo-2-methoxybenzoic acid or 5-chloro-2-methoxybenzoic acid, respectively.
The subsequent palladium-catalyzed aminomethylation represents a key step. While direct aminomethylation can be challenging, a common approach involves the use of a protected aminomethyl equivalent. For instance, a coupling reaction with a reagent like N-Boc-aminomethyltrifluoroborate or a related organometallic species in the presence of a suitable palladium catalyst and ligand could install the protected aminomethyl group. Subsequent deprotection would then yield the final product. The development of robust palladium catalysts and ligands has significantly expanded the scope of C-N bond formation reactions.
Radical Functionalization and Related Methods
Radical-mediated C-H functionalization offers an alternative pathway for introducing substituents onto aromatic rings. While less common for this specific transformation, the development of radical aminomethylation reactions presents a potential, albeit challenging, route. These reactions often involve the generation of an aminomethyl radical, which can then add to the aromatic ring. The regioselectivity of such reactions on a substituted benzene (B151609) ring like 2-methoxybenzoic acid would need to be carefully controlled. Recent advancements in photoredox catalysis have expanded the toolkit for generating and utilizing radical species in organic synthesis.
Directed Ortho Metalation (DOM)-Mediated Functionalization at C5
Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic compounds. researchgate.netsynquestlabs.com In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For 2-methoxybenzoic acid, the carboxylic acid group can act as a directed metalation group (DMG).
Treatment of unprotected 2-methoxybenzoic acid with a strong lithium base such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures leads to deprotonation exclusively at the C6 position (ortho to the carboxylate). researchgate.netsynquestlabs.com However, a reversal of regioselectivity can be achieved. While direct metalation at C5 is not the primary outcome of standard DoM on 2-methoxybenzoic acid, strategic manipulation of the directing group or the use of alternative lithiating agents could potentially favor functionalization at this position. It is important to note that the methoxy group itself can also act as a directing group, favoring lithiation at the C3 position. The interplay between the two directing groups and the reaction conditions is therefore critical.
Convergent Synthesis from Pre-functionalized Aromatic Precursors
Convergent synthesis offers an efficient pathway to complex molecules by preparing key fragments separately and then combining them. For 2-methoxy-5-(aminomethyl)benzoic acid, this often involves starting with aromatic rings that already possess some of the required functional groups.
Utilization of 5-Substituted Anilines or Benzonitriles
A common strategy involves the use of a 5-substituted aniline (B41778) or benzonitrile (B105546) derivative, which already contains a nitrogen-containing functional group at the desired position. For instance, a synthetic route can commence with a protected aminomethyl group or a nitrile group at the 5-position of a 2-methoxybenzoic acid derivative. The nitrile can subsequently be reduced to the aminomethyl group.
While direct synthesis details for 2-methoxy-5-(aminomethyl)benzoic acid are not extensively published, related syntheses of similar structures provide insight. For example, the synthesis of 2-amino-5-methoxybenzoic acid has been achieved by the hydrogenation of 5-methoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst. This process affords the product in high yield (98%). This highlights a potential pathway where a nitro group could be a precursor to the aminomethyl group, following reduction and subsequent functional group manipulation.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aromatic Ring Construction
Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for constructing substituted aromatic systems.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org This reaction is widely used to create biaryl compounds and other conjugated systems. libretexts.org In the context of synthesizing 2-methoxy-5-(aminomethyl)benzoic acid, one could envision coupling a suitably protected aminomethyl-substituted boronic acid with a halogenated 2-methoxybenzoic acid derivative, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. youtube.com This reaction typically couples an amine with an aryl halide or triflate. youtube.com This method could be employed to introduce the amino functionality at the 5-position of a 2-methoxybenzoic acid derivative. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. youtube.com
Optimization of Reaction Conditions, Yields, and Purity
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, solvent, base, reaction temperature, and time.
In related syntheses, such as that of methyl 2-methoxy-5-aminosulfonyl benzoate, optimization of reaction conditions has been shown to significantly improve yields. For instance, in a four-step synthesis starting from salicylic (B10762653) acid, the yields of etherification, sulfonyl chloride formation, amination, and esterification were improved to 92.6%, 95.7%, 75.8%, and 97.4%, respectively, through careful optimization of molar ratios, reaction times, and temperatures. semanticscholar.orgresearchgate.netiaea.org This resulted in a substantial increase in the total yield to 63.7%. semanticscholar.orgresearchgate.netiaea.org
The purity of the final product is critical. Techniques such as recrystallization and chromatography are commonly employed for purification. For example, in the synthesis of a related compound, recrystallization from methanol (B129727) yielded a product with 99.2% purity. High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the purity of the final compound and intermediates. semanticscholar.orgpatsnap.com
The table below summarizes optimized conditions and results for the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, which can serve as a reference for the synthesis of 2-methoxy-5-(aminomethyl)benzoic acid.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| Etherification | Salicylic acid | - | - | - | - | 92.6 | - |
| Sulfonyl chloride formation | 2-methoxybenzoic acid, Chlorosulfonic acid | - | - | 50-70 °C | 2 hours | 95.7 | 95.7 |
| Amination | 2-methoxy-5-sulfonylchlorobenzoic acid, Ammonium (B1175870) hydroxide | - | Water | 30 °C | 5 hours | 75.8 | 98.3 |
| Esterification | 2-methoxy-5-aminosulfonyl benzoic acid, Methanol | Sulfuric acid | Methanol | - | 8 hours | 97.4 | 99.2 |
Considerations for Scalable Synthesis
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. The primary goals are to ensure safety, cost-effectiveness, and environmental sustainability while maintaining high yield and purity.
For instance, in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a pilot plant test was successfully conducted, indicating that the optimized laboratory-scale results were transferable to a larger scale without a significant drop in yield. semanticscholar.orgresearchgate.net This ultimately led to the establishment of an industrial production facility. semanticscholar.orgresearchgate.net
Key considerations for scalable synthesis include:
Raw Material Costs and Availability: The starting materials should be readily available and economically viable for large-scale production.
Process Safety: A thorough hazard analysis of all reaction steps is crucial. For example, reactions involving highly reactive or toxic reagents like chlorosulfonic acid require strict safety protocols. google.com
Reaction Conditions: The chosen reaction conditions should be amenable to large-scale reactors. This often means avoiding extremely high pressures or temperatures and using solvents that are easy to handle and recycle. The use of water as a solvent instead of organic solvents like toluene (B28343) is a "green" approach that can reduce costs and environmental impact. semanticscholar.org
Work-up and Purification: The methods for isolating and purifying the product should be efficient and scalable. Filtration and recrystallization are often preferred over chromatographic methods for large quantities.
Waste Management: The environmental impact of the synthesis must be minimized. This involves reducing the generation of waste ("three wastes") and developing methods for treating or recycling byproducts. semanticscholar.org
By carefully considering these factors, a synthetic route for 2-methoxy-5-(aminomethyl)benzoic acid can be developed that is not only efficient in the laboratory but also viable for large-scale industrial production.
Chemical Reactivity and Transformation of 2 Methoxy 5 Aminomethyl Benzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amide formation, reduction, and decarboxylation.
Esterification and Transesterification Reactions
The carboxylic acid moiety of 2-Methoxy-5-(aminomethyl)benzoic acid can be converted to its corresponding ester through various esterification methods. A common approach involves the reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, is achieved through methanol (B129727) esterification catalyzed by concentrated sulfuric acid. In this process, methanol serves as both the esterification reagent and the solvent, and the reaction can achieve a high yield of 97.4% under optimized conditions. researchgate.net
Table 1: Representative Esterification Reactions of Related Methoxybenzoic Acids
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Salicylic (B10762653) acid | Dimethyl sulfate, NaOH | 2-Methoxybenzoic acid | 92.6 | researchgate.net |
| 2-methoxy-5-aminosulfonyl benzoic acid | Methanol, Sulfuric acid | Methyl 2-methoxy-5-aminosulfonyl benzoate | 97.4 | researchgate.net |
| Methyl salicylate | Dimethyl sulfate | Methyl o-methoxybenzoate | 88.6 | google.com |
Amide and Hydrazide Formation
The carboxylic acid group can react with amines to form amides, a transformation often facilitated by coupling agents or by converting the carboxylic acid to a more reactive acyl chloride. For example, substituted 2-methoxybenzoic acids can be refluxed with thionyl chloride (SOCl₂) to generate the corresponding acyl chlorides. These intermediates are then condensed with amines, such as methyl 4-amino-2-methoxybenzoate, in the presence of a base like triethylamine (B128534) to produce the desired amide. nih.gov This methodology is applicable to a wide range of amines, leading to the synthesis of various N-substituted benzamides. nih.gov
The formation of hydrazides can be achieved by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303). In a related synthesis, 5-dimethylsulfamyl-2-n-butylamino-benzoic acid methyl ester is refluxed with hydrazine hydrate for two hours to yield the corresponding hydrazide. google.com This method is a general route for the preparation of benzoic acid hydrazides.
Table 2: Amide and Hydrazide Formation from Related Benzoic Acids
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|
Reduction to Alcohols and Aldehydes
The carboxylic acid group of 2-Methoxy-5-(aminomethyl)benzoic acid can be reduced to a primary alcohol or an aldehyde. The reduction of a similar compound, 3,4,5-trimethoxy benzoic acid, to 3,4,5-trimethoxy benzyl (B1604629) alcohol has been achieved with high yields (85-90%) using hydrogen gas and a 5% palladium on charcoal catalyst in a PARR type apparatus at 60° C and 200 psi. google.com
Direct reduction to the aldehyde is more challenging as it requires milder reducing agents to prevent over-reduction to the alcohol. While specific examples for 2-Methoxy-5-(aminomethyl)benzoic acid are scarce, general methods for the reduction of carboxylic acids to aldehydes often involve the use of specialized reagents or multi-step procedures.
Table 3: Reduction of a Related Methoxybenzoic Acid
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4,5-Trimethoxy benzoic acid | H₂, 5% Pd/C, 60°C, 200 psi | 3,4,5-Trimethoxy benzyl alcohol | 85-90 | google.com |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under thermal or catalytic conditions. For aromatic carboxylic acids, this reaction is often facilitated by the presence of electron-donating groups on the aromatic ring, such as methoxy (B1213986) or amino groups. The reaction can be promoted by heating in a high-boiling solvent, sometimes with a catalyst like copper powder. youtube.com The mechanism often involves the formation of an aryl anion or radical intermediate. For instance, the decarboxylation of β-keto acids proceeds through a cyclic transition state upon heating. masterorganicchemistry.com While specific decarboxylation pathways for 2-Methoxy-5-(aminomethyl)benzoic acid are not detailed in the literature, its electron-rich nature suggests it could undergo decarboxylation under forcing conditions.
Reactivity of the Primary Aminomethyl Functionality
The primary aminomethyl group is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the aminomethyl group can be alkylated by reacting with alkyl halides. In a general procedure for the N-alkylation of related benzamides, the reaction is carried out with an alkyl halide in the presence of a base. rsc.org
N-acylation of the aminomethyl group can be achieved by reaction with acyl chlorides or acid anhydrides. This reaction is a common method for the synthesis of amides. For example, 4-(aminomethyl)benzoic acid can be acylated with 5-fluoro-2-methoxy-benzoyl chloride in the presence of a non-nucleophilic base to form the corresponding amide. google.com This demonstrates the general reactivity of the aminomethyl group towards acylation.
Table 4: N-Alkylation and N-Acylation of Related Aminobenzoic Acid Derivatives
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-methoxybenzamides | Alkyl halides | N-alkylated N-methoxybenzamides | Good | rsc.org |
| 4-(Aminomethyl)benzoic acid | 5-Fluoro-2-methoxy-benzoyl chloride, non-nucleophilic base | 4-[[(5-Fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | Not specified | google.com |
Condensation Reactions: Imine and Schiff Base Formation
The primary amine of the aminomethyl group in 2-Methoxy-5-(aminomethyl)benzoic acid is expected to readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mildly acidic conditions, which catalyze the dehydration step. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.
The general reaction can be depicted as:
R-CHO + H₂N-CH₂-Ar-COOH → R-CH=N-CH₂-Ar-COOH + H₂O
R₂C=O + H₂N-CH₂-Ar-COOH → R₂C=N-CH₂-Ar-COOH + H₂O
Where Ar represents the 2-methoxybenzoyl moiety. The stability of the resulting imine is influenced by the nature of the substituent (R) on the aldehyde or ketone. Aromatic aldehydes, for instance, tend to form more stable, conjugated Schiff bases.
Ring-Closing Reactions for Heterocyclic Scaffolds (e.g., Pyrroles, Pyrazoles)
The bifunctional nature of 2-Methoxy-5-(aminomethyl)benzoic acid, possessing both an amine and a carboxylic acid, makes it a potential precursor for the synthesis of various heterocyclic scaffolds, although specific literature on this application is not abundant.
Pyrrole (B145914) Formation: While not a direct cyclization of the parent molecule itself, the aminomethyl group could, in principle, be utilized in established pyrrole syntheses like the Paal-Knorr synthesis. This would involve the reaction of the amine with a 1,4-dicarbonyl compound.
Pyrazole (B372694) Formation: The synthesis of pyrazoles typically requires a 1,3-dicarbonyl compound and a hydrazine derivative. Therefore, 2-Methoxy-5-(aminomethyl)benzoic acid would not directly form a pyrazole through an intramolecular reaction. However, it could be chemically modified, for example, by converting the amine to a hydrazine derivative, to then participate in pyrazole synthesis.
Oxidative Transformations of the Amine
The primary amine of the aminomethyl group is susceptible to oxidation by various reagents. The product of the oxidation depends on the specific oxidizing agent and reaction conditions.
Mild Oxidation: Mild oxidizing agents could potentially convert the primary amine to an imine or, with further reaction, to a nitrile.
Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are likely to cleave the benzylic C-N bond and oxidize the aminomethyl group to a carboxylic acid, yielding 2-methoxyterephthalic acid. Alternatively, under certain conditions, the amine could be oxidized to a nitro group.
Reactivity of the Aromatic Nucleus
The reactivity of the benzene (B151609) ring in 2-Methoxy-5-(aminomethyl)benzoic acid is influenced by the directing effects of the three substituents.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring is governed by the electronic properties of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The aminomethyl group (-CH₂NH₂) is generally considered to be weakly activating and ortho-, para-directing, although under acidic conditions, the protonated form (-CH₂NH₃⁺) becomes deactivating and meta-directing.
Given the positions of the substituents, the directing effects can be summarized as follows:
| Substituent | Position | Directing Effect |
| -OCH₃ | 1 | ortho, para |
| -COOH | 2 | meta |
| -CH₂NH₂ | 5 | ortho, para |
The positions ortho to the powerful activating methoxy group are already occupied. The position para to the methoxy group is position 4. The positions ortho to the aminomethyl group are positions 4 and 6. The position meta to the carboxylic acid is position 4. Therefore, electrophilic substitution is strongly favored at position 4.
Palladium-Catalyzed Aromatic Functionalization Reactions
While specific examples for 2-Methoxy-5-(aminomethyl)benzoic acid are not prevalent in the literature, the principles of palladium-catalyzed cross-coupling reactions can be applied. For such reactions to occur, the aromatic ring typically needs to be functionalized with a halide or a triflate. If a halogen (e.g., Br, I) were introduced onto the aromatic ring, it could participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. For instance, if the molecule were brominated at the 4-position, it could undergo a Suzuki coupling with a boronic acid to introduce a new carbon-carbon bond.
Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity
Hydrogen bonding can play a significant role in the reactivity and physical properties of 2-Methoxy-5-(aminomethyl)benzoic acid.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the carboxylic acid proton and the lone pair of the methoxy group's oxygen. This interaction can influence the acidity of the carboxylic acid and the rotational freedom of the methoxy group.
Intermolecular Hydrogen Bonding: In the solid state and in solution, extensive intermolecular hydrogen bonding is expected. The carboxylic acid can form dimers with other carboxylic acid molecules. The amine group can act as a hydrogen bond donor, and the carboxylic acid, methoxy group, and the amine itself can act as hydrogen bond acceptors. This network of hydrogen bonds can affect the solubility of the compound and influence the accessibility of the reactive sites to reagents. For instance, strong intermolecular hydrogen bonding could potentially hinder the approach of a bulky electrophile to the aromatic ring.
Chelation and Complexation Properties with Metal Centers
Extensive searches of scientific literature and chemical databases were conducted to ascertain the chelation and complexation properties of 2-Methoxy-5-(aminomethyl)benzoic acid with various metal centers. These searches aimed to identify research findings, structural data, and stability constants related to the formation of metal complexes with this specific ligand.
Despite a thorough investigation, no published studies detailing the coordination chemistry, chelation behavior, or the synthesis of metal complexes involving 2-Methoxy-5-(aminomethyl)benzoic acid were found. The interaction of this compound with metal ions does not appear to be a documented area of research in the available scientific literature. Consequently, no data tables or detailed research findings on its complexation properties can be provided.
Further research is required to explore and characterize the potential of 2-Methoxy-5-(aminomethyl)benzoic acid as a ligand for metal ions. Such studies would be necessary to determine its coordination modes, the stability of any resulting complexes, and their structural features.
Derivatization and Analog Development of 2 Methoxy 5 Aminomethyl Benzoic Acid
Synthesis of Substituted Amide and Ester Derivatives
The presence of a carboxylic acid and a primary amine in 2-methoxy-5-(aminomethyl)benzoic acid allows for the straightforward synthesis of a wide array of amide and ester derivatives.
The carboxylic acid moiety can be readily converted into esters through Fischer esterification, reacting the parent compound with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a non-nucleophilic base can also yield the corresponding esters.
Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid. sphinxsai.com Another common method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. sphinxsai.com
Conversely, the aminomethyl group can be acylated to form amides by reacting it with carboxylic acids or their activated derivatives. This reaction is fundamental in peptide synthesis and allows for the incorporation of this scaffold into larger peptidic structures. sphinxsai.com
Table 1: Examples of Substituted Amide and Ester Derivatives of 2-Methoxy-5-(aminomethyl)benzoic Acid
| Derivative Type | R Group | Synthetic Method | Potential Application |
|---|---|---|---|
| Ester | -CH₂CH₃ (Ethyl) | Fischer Esterification | Prodrug development |
| Amide (from COOH) | -NH-benzyl | DCC/DMAP coupling | Bioactive compound synthesis |
| Amide (from NH₂) | -C(O)CH₃ (Acetyl) | Acylation with acetic anhydride (B1165640) | Modulation of solubility and polarity |
| Amide (from NH₂) | -C(O)-Phenyl | Acylation with benzoyl chloride | Exploration of structure-activity relationships |
Design and Synthesis of N-Modified Analogues (e.g., N-alkylated, N-acylated)
Modification of the nitrogen atom of the aminomethyl group through alkylation and acylation provides a powerful tool to fine-tune the physicochemical and pharmacological properties of the resulting analogues.
N-acylation is readily achieved by reacting the primary amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the liberated acid. nih.gov This reaction transforms the basic amine into a neutral amide, which can alter the compound's solubility, hydrogen bonding capacity, and receptor interactions. A wide variety of acyl groups, from simple aliphatic to complex heterocyclic moieties, can be introduced.
N-alkylation introduces one or two alkyl groups to the nitrogen atom, converting the primary amine into a secondary or tertiary amine. nih.gov This can be accomplished through reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, or by direct reaction with an alkyl halide. N-alkylation can significantly impact the basicity and steric profile of the molecule.
Table 2: Examples of N-Modified Analogues of 2-Methoxy-5-(aminomethyl)benzoic Acid
| Modification | Reagent | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| N-Acetylation | Acetic anhydride | Secondary amide | Increased polarity, altered H-bonding |
| N-Benzoylation | Benzoyl chloride | Secondary amide | Introduction of an aromatic moiety, potential for π-stacking interactions |
| N-Methylation | Formaldehyde/NaBH₄ | Secondary amine | Increased basicity, altered receptor binding |
| N,N-Dimethylation | Formaldehyde/NaBH₄ (excess) | Tertiary amine | Increased lipophilicity, loss of H-bond donor capability |
Exploration of Linker Chemistry for Conjugate Formation
The bifunctional nature of 2-methoxy-5-(aminomethyl)benzoic acid makes it an excellent candidate for the attachment of linker molecules, enabling the formation of conjugates with other molecules such as proteins, peptides, or fluorescent dyes. symeres.com The choice of linker is critical and can influence the stability, solubility, and release mechanism of the conjugated species. symeres.comnih.gov
Linkers can be attached to either the carboxylic acid or the aminomethyl group. For instance, a polyethylene (B3416737) glycol (PEG) linker with a terminal amine could be coupled to the carboxylic acid to improve the pharmacokinetic profile of the molecule. Conversely, a linker containing a carboxylic acid could be attached to the aminomethyl group.
The use of cleavable linkers, which can be broken under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), is a key strategy in drug delivery. nih.govrsc.org For example, an acid-labile hydrazone linker could be incorporated to trigger the release of a payload in the acidic environment of a tumor.
Table 3: Potential Linker Chemistries for Conjugation
| Linker Type | Attachment Point | Conjugation Chemistry | Application |
|---|---|---|---|
| Polyethylene Glycol (PEG) | Carboxylic acid or Amine | Amide bond formation | Improving solubility and circulation half-life |
| Valine-Citrulline (Val-Cit) | Amine | Amide bond formation | Enzyme-cleavable linker for targeted drug release |
| Hydrazone | Carboxylic acid | Formation of a hydrazone bond | pH-sensitive release in acidic environments |
| Thioether | Amine (after modification) | Michael addition | Stable linkage for bioconjugation |
Incorporation into Peptidomimetic and Oligomeric Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The defined stereochemistry and the presence of both an amino and a carboxyl group make 2-methoxy-5-(aminomethyl)benzoic acid a valuable building block for the synthesis of peptidomimetics.
It can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. sigmaaldrich.com The aromatic ring and the methoxy (B1213986) group can provide conformational constraints and additional interactions with biological targets. The aminomethyl group provides a flexible linker between the aromatic core and the rest of the peptidomimetic structure.
Furthermore, this molecule can serve as a monomer for the synthesis of novel oligomers with well-defined architectures. The ability to derivatize both the amino and carboxyl groups allows for the creation of a variety of polymeric structures with potential applications in materials science and nanotechnology.
Table 4: Example of Incorporation into a Peptidomimetic Scaffold
| Scaffold Type | Role of 2-Methoxy-5-(aminomethyl)benzoic Acid | Synthetic Approach | Potential Advantage |
|---|---|---|---|
| Linear Peptidomimetic | Replaces a natural amino acid | Solid-phase peptide synthesis | Introduces a rigid, substituted aromatic core |
| Cyclic Peptidomimetic | Forms part of a macrocyclic structure | Ring-closing metathesis or macrolactamization | Constrains the conformation for enhanced receptor binding |
| Foldamer | Monomeric unit | Step-growth polymerization | Creates a helical or sheet-like secondary structure |
Functionalization of the Aromatic Ring for Enhanced Properties
Common functionalizations could include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) can modulate the electronic properties and provide a handle for further cross-coupling reactions.
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amine, providing another point for derivatization.
Sulfonation: The introduction of a sulfonic acid group can significantly increase the water solubility of the molecule. google.com
These modifications can have a profound impact on the biological activity and physical properties of the resulting analogues. nih.gov
Table 5: Potential Aromatic Ring Functionalizations
| Reaction | Reagents | Position of Substitution | Enhanced Property |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Ortho to the methoxy group | Handle for cross-coupling reactions |
| Nitration | HNO₃/H₂SO₄ | Ortho to the methoxy group | Precursor to an additional amino group |
| Chlorosulfonation | Chlorosulfonic acid | Ortho to the methoxy group | Increased acidity and polarity |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Ortho to the methoxy group | Introduction of a ketone functionality |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental ¹H and ¹³C NMR spectra for o-anisic acid, 5-(aminomethyl)-, a detailed analysis of chemical shifts and coupling constants is not possible. The expected proton and carbon signals can be predicted based on the structure, but this would be a theoretical exercise and not based on empirical data. For instance, one would expect signals for the aromatic protons, the methoxy (B1213986) group protons, the aminomethyl protons, and the carboxylic acid proton in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, the aminomethyl carbon, and the carboxyl carbon.
Elucidation of Connectivities and Stereochemistry (if applicable)
This subsection would require at a minimum, an assigned ¹H NMR spectrum to discuss proton-proton coupling patterns which reveal connectivity. Further analysis of coupling constants could provide information on the dihedral angles between adjacent protons, which in turn helps to define the stereochemistry. As no spectra are available, this analysis cannot be performed.
Detailed 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
A detailed interpretation of 2D NMR experiments is contingent on having the actual spectra.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity of the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and placing substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule.
Without these spectra, a meaningful discussion of the detailed connectivities and spatial relationships within o-anisic acid, 5-(aminomethyl)- cannot be generated.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR studies involve acquiring NMR spectra at different temperatures to study conformational changes that are occurring on the NMR timescale. For o-anisic acid, 5-(aminomethyl)-, such studies could potentially provide information about the rotational barriers of the methoxy, aminomethyl, and carboxylic acid groups. However, no such studies have been reported in the literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition and thus the molecular formula of a compound. For o-anisic acid, 5-(aminomethyl)- (C₉H₁₁NO₃), the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this.
Fragmentation Pathway Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS) experiments would be necessary to study the fragmentation pathways of the protonated or deprotonated molecule. By analyzing the masses of the fragment ions, one can deduce the structure of the parent molecule. Common fragmentation patterns for benzoic acids include the loss of water, carbon monoxide, and the carboxylic acid group. For the aminomethyl substituent, cleavage of the benzylic C-N bond would also be an expected fragmentation pathway. Without experimental MS/MS data, a detailed fragmentation analysis is speculative.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
FT-IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For o-anisic acid, 5-(aminomethyl)-, one would expect to observe:
A broad O-H stretching vibration from the carboxylic acid group in the FT-IR spectrum.
C=O stretching vibration of the carboxylic acid.
N-H stretching vibrations from the primary amine.
C-H stretching vibrations from the aromatic ring, methoxy group, and methylene group.
C-O stretching vibrations for the ether and carboxylic acid.
Various aromatic C=C stretching and bending vibrations.
A comparison of the experimental FT-IR and Raman spectra would provide complementary information and a more complete picture of the vibrational modes of the molecule. Specific peak positions and intensities from experimental spectra are needed for a definitive analysis.
X-ray Crystallography for Solid-State Structure Determination
While specific X-ray crystallographic data for o-Anisic acid, 5-(aminomethyl)- were not found in a comprehensive search of available literature, the analysis of structurally related compounds can offer valuable insights into the expected solid-state behavior. For instance, a detailed three-dimensional X-ray study has been conducted on anisic acid (p-methoxybenzoic acid), an isomer of the parent o-anisic acid. rsc.org This study revealed a monoclinic crystal system with the space group P21/a. rsc.org
In the crystal structure of anisic acid, molecules form hydrogen-bonded dimers, a common motif for carboxylic acids, with an O–H···O distance of 2.643 Å. rsc.org These dimers are further interlinked with neighboring molecules. The molecule itself is not perfectly planar due to intermolecular forces within the crystal. rsc.org Such detailed structural information is critical for understanding the physical properties and intermolecular interactions of the compound.
Should single crystals of o-Anisic acid, 5-(aminomethyl)- be obtained, a similar X-ray diffraction analysis would be anticipated to yield precise data on its molecular geometry and packing. The presence of the additional aminomethyl group would likely introduce further hydrogen bonding opportunities, potentially leading to a more complex and robust crystal lattice. An illustrative table of the type of crystallographic data that would be obtained is presented below, using the data for anisic acid as a representative example.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a | 16.98 ± 0.03 Å |
| b | 10.95 ± 0.02 Å |
| c | 3.98 ± 0.01 Å |
| β | 98° 40′ ± 10′ |
| Z | 4 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives
Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of enantiomers and for studying the conformational dynamics of chiral compounds. wikipedia.org
o-Anisic acid, 5-(aminomethyl)- is not itself chiral. However, if a chiral center were introduced, for instance by derivatization of the aminomethyl group with a chiral auxiliary, the resulting stereoisomers would be amenable to study by chiroptical methods.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the electronic transitions within the chiral molecule and can be empirically or theoretically related to its absolute stereochemistry.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum provides information that is complementary to a CD spectrum. The shape of the ORD curve, particularly in the vicinity of an absorption band, is highly sensitive to the stereochemical environment.
A comprehensive literature search did not yield any specific chiroptical data for chiral derivatives of o-Anisic acid, 5-(aminomethyl)-. However, the application of these techniques would be a critical step in the characterization of any such newly synthesized chiral derivatives. For example, if the (R) and (S) enantiomers of a chiral derivative were synthesized, they would be expected to exhibit mirror-image CD spectra. The sign of the Cotton effect at a particular wavelength could then be used to assign the absolute configuration of other, similar derivatives.
To illustrate the type of data that would be generated, a hypothetical table of chiroptical data for a pair of enantiomeric derivatives of o-Anisic acid, 5-(aminomethyl)- is provided below.
| Technique | Enantiomer | Wavelength (nm) | Signal |
|---|---|---|---|
| Circular Dichroism (CD) | (R)-enantiomer | 280 | Positive Cotton Effect |
| Circular Dichroism (CD) | (S)-enantiomer | 280 | Negative Cotton Effect |
| Optical Rotatory Dispersion (ORD) | (R)-enantiomer | 589 (Sodium D-line) | Positive Specific Rotation [α] |
| Optical Rotatory Dispersion (ORD) | (S)-enantiomer | 589 (Sodium D-line) | Negative Specific Rotation [α] |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of o-Anisic acid, 5-(aminomethyl)-.
Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For o-Anisic acid, 5-(aminomethyl)-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating amino and methoxy (B1213986) groups. The LUMO, conversely, would likely be centered on the carboxylic acid group, which has electron-withdrawing characteristics. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Molecular Orbital Energies for o-Anisic acid, 5-(aminomethyl)-
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
This is an interactive data table. You can sort and filter the data.
The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). The MEP surface visually represents the charge distribution, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites).
In o-Anisic acid, 5-(aminomethyl)-, the oxygen atoms of the carboxylic acid and methoxy groups, along with the nitrogen atom of the amino group, are expected to be nucleophilic centers. The carbonyl carbon and the acidic proton of the carboxyl group would be primary electrophilic sites. This charge distribution is crucial for predicting how the molecule will interact with other reagents and biological targets.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds (C-C, C-O, C-N) in o-Anisic acid, 5-(aminomethyl)- allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the bonds and calculating the potential energy at each step, generating a potential energy surface (PES). Studies on similar molecules, such as m-anisic acid, have revealed multiple stable conformers determined by the relative orientations of the substituent groups. uva.es For o-Anisic acid, 5-(aminomethyl)-, the orientation of the methoxy, aminomethyl, and carboxylic acid groups relative to the benzene (B151609) ring would define the key conformers. Intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen, or between the amino group and the carboxylic acid, could play a significant role in stabilizing certain conformations.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations can map out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and, crucially, the transition states. nih.gov By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, the esterification of the carboxylic acid group or the acylation of the amino group could be modeled. Transition state calculations would provide the activation energy for these reactions, offering a quantitative measure of their feasibility.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations can predict their behavior in a solvent, which is more representative of biological or laboratory conditions. MD simulations model the movements of the solute and solvent molecules over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions. For o-Anisic acid, 5-(aminomethyl)-, an MD simulation in water could reveal how water molecules form hydrogen bonds with the polar functional groups, influencing its solubility and conformational preferences.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.govyoutube.comnih.govepstem.netresearchgate.netresearcher.life By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of a synthesized compound.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for o-Anisic acid, 5-(aminomethyl)-
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 168.5 | 169.2 |
| C-COOH | 122.1 | 121.8 |
| C-OCH₃ | 155.4 | 156.0 |
| C-CH₂NH₂ | 140.3 | 140.9 |
| Aromatic C | 110.1 - 130.5 | 110.8 - 131.2 |
| -OCH₃ | 55.8 | 56.1 |
This is an interactive data table. You can sort and filter the data.
Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.netresearchgate.netnih.gov These calculated frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra, allowing for a detailed assignment of the spectral features to specific bond stretches, bends, and torsions. For o-Anisic acid, 5-(aminomethyl)-, characteristic vibrational modes would include the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the amino group, and the C-O stretches of the methoxy group.
Analysis of Supramolecular Interactions (e.g., hydrogen bonding, π-stacking)
The molecular structure of o-Anisic acid, 5-(aminomethyl)- allows for a rich variety of supramolecular interactions. The primary interactions expected to dictate the crystal packing are hydrogen bonds, with potential contributions from π-stacking.
Hydrogen Bonding:
The molecule possesses both strong hydrogen bond donors (the carboxylic acid -OH and the aminomethyl -NH2) and acceptors (the carboxylic acid C=O, the methoxy oxygen, and the amino nitrogen). This duality allows for the formation of robust and directional hydrogen-bonded networks.
Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.net
Acid-Amine Interactions: The acidic proton of the carboxylic acid can interact with the basic nitrogen of the amino group on a neighboring molecule, forming a strong N-H···O or O-H···N hydrogen bond. In the solid state, this could lead to the formation of a zwitterion, where the proton is transferred from the carboxylic acid to the amino group, resulting in a carboxylate and an ammonium (B1175870) ion, which would then be linked by N+-H···O- hydrogen bonds.
Amino Group Bridging: The two protons of the aminomethyl group can form hydrogen bonds with oxygen acceptors on adjacent molecules, such as the carbonyl or methoxy oxygens.
π-Stacking:
The presence of the benzene ring facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, would likely involve either a parallel-displaced or a T-shaped arrangement to maximize attractive forces and minimize repulsion. The nature and geometry of these π-stacking interactions would be influenced by the substituents on the ring.
Predicted Supramolecular Synthons and Network Topologies:
Based on the functional groups, several predictable supramolecular synthons can be hypothesized. The interplay between strong hydrogen bonds and weaker interactions like π-stacking would likely lead to complex three-dimensional networks. For instance, hydrogen-bonded chains or sheets could be further interlinked by π-stacking interactions, leading to a stable crystalline lattice.
Interactive Data Table of Predicted Supramolecular Interactions:
Given the absence of specific experimental data for o-Anisic acid, 5-(aminomethyl)-, the following table presents a hypothetical but chemically reasonable set of data for the principal supramolecular interactions that would be expected based on studies of similar molecules.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | 2.6 - 2.8 | 160 - 180 |
| Hydrogen Bond | Aminomethyl (-NH) | Carbonyl Oxygen (C=O) | 2.8 - 3.1 | 150 - 170 |
| Hydrogen Bond | Aminomethyl (-NH) | Methoxy Oxygen (-OCH3) | 2.9 - 3.2 | 140 - 160 |
| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.3 - 3.8 | N/A |
Applications As Versatile Building Blocks and Scaffolds in Chemical Synthesis
Precursor in Complex Organic Synthesis
The bifunctional nature of o-Anisic acid, 5-(aminomethyl)-, containing both an acidic carboxyl group and a basic amino group, makes it an ideal starting material for the synthesis of elaborate organic structures.
The presence of the aminomethyl and carboxylic acid groups allows this compound to serve as a key precursor for building various heterocyclic systems. Heterocyclic compounds are integral to pharmaceutical and materials science, and the use of substituted aminobenzoic acids is a common strategy for their synthesis. For instance, the related compound 2-amino-5-methoxybenzoic acid is a known reagent for preparing a range of fused heterocyclic structures, including quinazolinones, imidazobenzodiazepines, and polycyclic acridines. chemicalbook.com The intramolecular and intermolecular reactions possible with o-Anisic acid, 5-(aminomethyl)- suggest its utility in similar transformations.
A prominent application would be in multicomponent reactions, where the amine and carboxylic acid can react sequentially or in a concerted fashion with other reagents to build complex ring systems. For example, a process detailed in patent literature shows how 4-(aminomethyl)benzoic acid, a structural isomer, can be coupled with an acyl chloride to form an amide, which is then a key intermediate for constructing a complex pyrazole-based therapeutic agent. google.com This demonstrates a reliable pathway where the aminomethyl group engages in amide bond formation, while the carboxylic acid remains available for subsequent transformations or to influence the final properties of the molecule. This approach could be readily adapted for o-Anisic acid, 5-(aminomethyl)- to generate novel polycyclic compounds with potential biological activity.
Macrocycles and cryptands are large, cyclic molecules known for their ability to selectively bind ions and small molecules. The synthesis of these structures often relies on high-dilution techniques that favor intramolecular cyclization of long-chain precursors containing reactive functional groups at each end.
o-Anisic acid, 5-(aminomethyl)- is a prime candidate for incorporation into such structures. The carboxylic acid and aminomethyl groups can be linked together through amide bond formation. By reacting it with a similar bifunctional molecule, a linear oligomer can be formed, which can then undergo macrocyclization. The synthesis of oligoamide-based macrocycles has been demonstrated to be an effective strategy for creating molecules with specific recognition properties. nih.gov
Furthermore, in the construction of cryptands—three-dimensional, cage-like molecules—o-Anisic acid, 5-(aminomethyl)- could serve as a rigid aromatic spacer. Cryptand synthesis involves connecting two bridgehead atoms (often nitrogen) with three chains or "bridges". nih.gov The subject compound could be elaborated to form one of these bridges, with the aromatic ring providing conformational rigidity to the final structure.
Ligand Design in Organometallic Chemistry and Catalysis
The functional groups on o-Anisic acid, 5-(aminomethyl)- make it an excellent candidate for use as a ligand in organometallic chemistry. The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion, while the nitrogen atom of the aminomethyl group and the oxygen atom of the methoxy (B1213986) group can also act as donor sites. This allows the molecule to function as a potentially multidentate ligand, capable of forming stable chelate rings with a metal center.
The ability to form stable complexes is crucial for applications in catalysis, where the ligand structure can tune the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability. While specific catalytic applications of o-Anisic acid, 5-(aminomethyl)- are not extensively documented, its structural motifs are found in ligands used for various catalytic transformations. The combination of a hard carboxylate donor and a softer amine donor makes it suitable for coordinating with a wide range of metal ions.
Scaffold for Supramolecular Assembly and Material Design
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The distinct functional groups of o-Anisic acid, 5-(aminomethyl)- make it an excellent scaffold for designing self-assembling systems and functional materials.
The compound possesses both a hydrogen bond donor (the amine and carboxylic acid proton) and multiple hydrogen bond acceptors (the carboxylate oxygens, methoxy oxygen, and amine nitrogen). This arrangement is highly conducive to the formation of predictable hydrogen-bonding networks.
Drawing parallels from the self-assembly of amino acids and their derivatives, o-Anisic acid, 5-(aminomethyl)- can be expected to form ordered structures in solution or in the solid state. nih.govnih.gov Specifically, the carboxylic acid and aminomethyl groups can interact to form a robust "acid-amide" type supramolecular synthon, a well-known motif in crystal engineering and supramolecular gel formation. researchgate.net These interactions can lead to the formation of one-dimensional tapes or two-dimensional sheets, which are foundational structures for creating more complex supramolecular materials. The luminescent properties noted for the isomeric 5-amino-2-methoxybenzoic acid suggest potential for developing fluorescent self-assembled materials. biosynth.com
The bifunctionality of o-Anisic acid, 5-(aminomethyl)- allows it to be used as a monomer in the synthesis of functional polymers. For example, it can undergo polymerization to form polyamides or polyesters with the rigid aromatic backbone influencing the material's thermal and mechanical properties.
A particularly promising application is its use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes connected by organic linkers. The carboxylic acid group is a very common functional group used to connect to metal clusters, while the aminomethyl group can be used for two primary purposes. It can either serve as an additional coordination site or, more commonly, as a functional handle for post-synthetic modification. After the framework is constructed, the pendant amino groups within the pores can be chemically modified to introduce new functionalities, thereby tuning the properties of the MOF for specific applications like gas storage, separation, or catalysis.
Intermediates for Advanced Chemical Probes and Tools
The strategic placement of reactive groups on the 5-(aminomethyl)-o-anisic acid framework allows for its incorporation into a variety of molecular architectures. This enables the development of specialized tools, such as enzyme inhibitors, that can be used to probe cellular pathways with high specificity. The aminomethyl group offers a key attachment point for building out complex side chains, while the carboxylic acid and methoxy-substituted ring can be modified to fine-tune the molecule's properties, including its binding affinity and selectivity for a biological target.
A significant application of this compound is in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and other cellular processes. By using 5-(aminomethyl)-o-anisic acid as a foundational piece, researchers have been able to synthesize potent PARP inhibitors. In these molecules, the core anisic acid structure often serves as a key pharmacophore, interacting with the enzyme's active site.
Another area where this building block has proven valuable is in the creation of anaplastic lymphoma kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers. Chemical probes and potential therapeutics based on the 5-(aminomethyl)-o-anisic acid scaffold have been designed to target and inhibit the activity of aberrant ALK, providing researchers with tools to study its role in cancer and to develop new treatment strategies.
The utility of 5-(aminomethyl)-o-anisic acid as an intermediate is highlighted by its role in the multi-step synthesis of these complex inhibitors. The primary amine can be readily acylated or reductively aminated to introduce diverse functionalities, while the carboxylic acid can be converted to an amide or other groups to modulate the molecule's interaction with its target protein.
The following table details examples of chemical tools synthesized using 5-(aminomethyl)-o-anisic acid as a key intermediate:
| Intermediate | Chemical Probe/Tool Class | Target | Example Application |
| 5-(Aminomethyl)-2-methoxybenzoic acid | PARP Inhibitor | Poly(ADP-ribose) polymerase | Probing DNA repair pathways |
| 5-(Aminomethyl)-2-methoxybenzoic acid | ALK Inhibitor | Anaplastic lymphoma kinase | Investigating oncogenic signaling |
Q & A
Q. What are the key physicochemical properties of o-Anisic acid, 5-(aminomethyl)-, and how do they influence experimental design?
The compound’s melting point, solubility, and stability under varying conditions are critical for designing synthesis, purification, and storage protocols. For example, the parent compound (o-anisic acid) has a melting point of 99–103°C , suggesting that thermal stability must be assessed during derivatization. Solubility in polar solvents (e.g., water, methanol) should be tested to optimize reaction media, while storage at –20°C is recommended for analogs like 5-(aminomethyl)furan-3-carboxylic acid hydrochloride to prevent degradation . Methodologically, differential scanning calorimetry (DSC) and UV-Vis spectroscopy under controlled pH/temperature can quantify these properties.
Q. What are the recommended safety protocols for handling and disposing of o-Anisic acid, 5-(aminomethyl)-?
Due to structural similarities to hazardous compounds like 5-(aminomethyl)-3-isoxazolol , strict safety measures are required. Use fume hoods, nitrile gloves, and lab coats during synthesis. Waste should be segregated into sealed containers labeled for "amine-containing organics" and processed by certified hazardous waste facilities . For spills, neutralize with 10% acetic acid before disposal. Stability tests under ambient conditions should precede large-scale experiments to mitigate decomposition risks.
Q. How can researchers validate the purity and structural integrity of o-Anisic acid, 5-(aminomethyl)- derivatives?
Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques. For example, HPLC with a C18 column and UV detection at 254 nm can resolve impurities, while H NMR (in DMSO-d6) should confirm the presence of the aminomethyl group (δ 2.8–3.2 ppm) and methoxy aromatic protons (δ 3.8–4.0 ppm) . Quantify purity using internal standards (e.g., anthracene) and report relative peak areas.
Advanced Research Questions
Q. What synthetic strategies optimize the yield of o-Anisic acid, 5-(aminomethyl)- derivatives, and how do reaction conditions affect selectivity?
Derivatization often involves nitration followed by reductive amination. For example, nitrosalicylic acid intermediates can be reduced with Pd/C under H₂ to introduce the aminomethyl group . Key parameters:
- Temperature: Maintain <50°C during nitration to avoid side reactions.
- Catalyst loading: 5% Pd/C achieves >90% conversion in hydrogenation steps .
- pH: Conduct reactions in mildly acidic media (pH 4–6) to stabilize the amine group.
Side products (e.g., over-methylated analogs) can be minimized by controlling stoichiometry and reaction time.
Q. How should researchers design experiments to analyze the acid-base behavior of o-Anisic acid, 5-(aminomethyl)-, and what indicators are suitable?
Use potentiometric titration with a pH meter calibrated to ±0.01 units. Dissolve the compound in 50:50 ethanol-water to enhance solubility. The aminomethyl group (pKa ~9–10) and carboxylic acid (pKa ~3–4) will exhibit distinct equivalence points. For visual indicators, bromocresol green (pH 3.8–5.4) and phenolphthalein (pH 8.2–10.0) can demarcate protonation states . Validate results against computational models (e.g., COSMO-RS) to resolve discrepancies between experimental and theoretical pKa values.
Q. What approaches resolve contradictions in reactivity data for o-Anisic acid, 5-(aminomethyl)- under varying pH conditions?
Conflicting data may arise from protonation-dependent steric effects or solvent interactions. Strategies include:
- Controlled kinetic studies: Monitor reaction rates at fixed pH (e.g., 4, 7, 10) using stopped-flow UV-Vis spectroscopy.
- Isotopic labeling: Substitute H or N in the aminomethyl group to track mechanistic pathways .
- Multivariate analysis: Apply principal component analysis (PCA) to datasets to identify outliers or confounding variables .
Report uncertainties in instrument precision (e.g., ±0.1 pH units) and replicate experiments across independent labs to confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
